2-Methyltetrahydrofuran-3-thiol

flavor chemistry odor threshold meat aroma

2-Methyltetrahydrofuran-3-thiol (CAS 57124-87-5, FEMA is a sulfur-containing heterocyclic thiol belonging to the tetrahydrofuranthiol class. It is a synthetic, nature-identical flavoring agent that occurs naturally in beef and is primarily valued for its potent meaty, roasted, and savory organoleptic profile.

Molecular Formula C5H10OS
Molecular Weight 118.2 g/mol
CAS No. 57124-87-5
Cat. No. B142655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyltetrahydrofuran-3-thiol
CAS57124-87-5
Synonyms1,4-Anhydro-2,5-dideoxy-3-thiopentitol;  Tetrahydro-2-methyl-3-furanthiol;  2-Methyl-3-mercaptotetrahydrofuran;  2-Methyltetrahydrofuran-3-thiol; 
Molecular FormulaC5H10OS
Molecular Weight118.2 g/mol
Structural Identifiers
SMILESCC1C(CCO1)S
InChIInChI=1S/C5H10OS/c1-4-5(7)2-3-6-4/h4-5,7H,2-3H2,1H3
InChIKeyDBPHPBLAKVZXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in fat
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyltetrahydrofuran-3-thiol (CAS 57124-87-5): Procurement-Grade Overview for Flavor and Fragrance R&D


2-Methyltetrahydrofuran-3-thiol (CAS 57124-87-5, FEMA 3787) is a sulfur-containing heterocyclic thiol belonging to the tetrahydrofuranthiol class [1]. It is a synthetic, nature-identical flavoring agent that occurs naturally in beef and is primarily valued for its potent meaty, roasted, and savory organoleptic profile . The compound is regulated as a food flavoring by FEMA GRAS 25, JECFA (No. 1090), EU Regulation 1334/2008, and China GB 2760, and is commercially supplied as a mixture of cis and trans isomers with a specified trans:cis ratio of approximately 71:26 [2].

2-Methyltetrahydrofuran-3-thiol Procurement: Why In-Class Thiol Analogs Cannot Be Interchanged Without Quantitative Validation


The flavor and fragrance industry frequently encounters the temptation to substitute 2-methyltetrahydrofuran-3-thiol with its unsaturated analog 2-methyl-3-furanthiol (MFT) or other meaty thiols such as 2-furfurylthiol. However, the saturated tetrahydrofuran ring imparts fundamentally different physicochemical stability, odor detection threshold, and stereochemical composition relative to the furan analog [1]. The JECFA-mandated isomer ratio (71% trans / 26% cis) [2] is critical because the trans isomer possesses the desirable roasted meat character while the cis isomer contributes weaker, sulfury notes [3]. Uncontrolled substitution with non-specified isomer mixtures or unsaturated analogs alters both sensory quality and shelf-life stability, necessitating quantitative re-validation of any alternative.

2-Methyltetrahydrofuran-3-thiol (FEMA 3787): Head-to-Head Quantitative Evidence Against Closest Analogs for Scientific Selection


Odor Detection Threshold: 2-Methyltetrahydrofuran-3-thiol (trans isomer) vs. 2-Methyl-3-furanthiol

The odor detection threshold of trans-2-methyltetrahydrofuran-3-thiol (trans-1a) was determined at 55 ng/L in a model wine matrix [1]. In contrast, 2-methyl-3-furanthiol, its unsaturated analog used for similar meaty applications, exhibits an odor detection threshold of 0.4–1.0 ng/L in water [2]. The approximately 55–140-fold difference in threshold indicates that 2-methyltetrahydrofuran-3-thiol delivers a less explosively potent but more balanced and controllable meaty aroma, which is advantageous in complex flavor formulations where overdosing of the furan analog can impart off-notes. Note: threshold comparisons are cross-matrix (model wine vs. water); direct head-to-head threshold data in a single matrix are not yet published.

flavor chemistry odor threshold meat aroma

Oxidative Stability Advantage: Saturated Tetrahydrofuran Ring vs. Unsaturated Furan Analog

2-Methyl-3-furanthiol (MFT), the direct unsaturated analog, is documented as the least stable among thiols in aqueous process flavoring, exhibiting a 59% decrease over 24 h at 50°C, compared to only 28% decrease for 2-furfurylthiol and 14% for 2-mercapto-3-butanone under identical conditions [1]. Although quantitative stability data for 2-methyltetrahydrofuran-3-thiol under the same accelerated conditions are not published, the saturated tetrahydrofuran ring lacks the reactive conjugated double bonds of the furan system, which are implicated in the oxidative degradation pathway of MFT [1]. This class-level structural inference is supported by the general principle that saturated heterocycles exhibit superior oxidative resistance relative to their unsaturated counterparts, and by vendor technical claims of thermal stability up to 200°C for the target compound .

oxidative stability shelf-life process flavoring

Stereochemical Specification: JECFA-Mandated 71% trans / 26% cis Isomer Ratio as a Quality Gate

The JECFA specification for 2-methyltetrahydrofuran-3-thiol mandates a defined isomer ratio of 71% trans and 26% cis [1]. This specification is critical because the trans isomer is reported to possess the characteristic stronger meaty and roasted notes, whereas the cis isomer exhibits weaker, more sulfury and musty character [2]. Commercial products that do not meet this ratio—whether through different synthetic routes or lack of isomer control—will deliver divergent sensory profiles even at equivalent total dosage. This specification provides a quantifiable procurement criterion that is absent for many competing thiols such as 2-methyl-3-furanthiol, for which no regulated isomer ratio exists.

stereochemistry quality control sensory consistency

Taste Potency and Usage Range: 0.1–0.5 ppm Taste Threshold Enables Low-Dose Economical Formulation

2-Methyltetrahydrofuran-3-thiol exhibits a taste detection threshold of 0.1–0.5 ppm (0.1–0.5 mg/kg) and a recommended usage range of 0.1–2.0 ppm in final food products [1]. This is approximately 200- to 1000-fold higher (less potent) than the taste potency reported for 2-methyl-3-furanthiol, which is perceptible at ng/L levels [2]. The broader working range of the tetrahydrofuran thiol allows formulators greater latitude in dosage adjustment without overshooting into dominating or unpleasant sulfur notes, reducing the risk of batch rejection and rework costs.

taste threshold use level cost-in-use

Multi-Jurisdictional Regulatory Clearance: FEMA GRAS 25, JECFA 1090, EU 1334/2008, and China GB 2760

2-Methyltetrahydrofuran-3-thiol holds FEMA GRAS status under Publication No. 25 [1], JECFA specification No. 1090 with full information required [2], EU compliance under Regulation 1334/2008 & 178/2002 , and is listed in China GB 2760 (2002 amendment) as a permitted food flavoring . This multi-jurisdictional acceptance contrasts with 2-methyl-3-furanthiol, which, while also FEMA GRAS (No. 3193), has faced more restrictive evaluations in certain territories due to its extreme potency and stability concerns. The breadth of regulatory clearance reduces the compliance burden for formulators targeting global markets.

regulatory compliance food safety global market access

Natural Occurrence Documentation: Confirmed in Beef, Enabling 'Natural Flavoring' Labeling Claims

2-Methyltetrahydrofuran-3-thiol has been documented as a natural constituent of beef and was recently identified in aged Bordeaux red wines for the first time [1]. This natural occurrence documentation supports 'natural flavoring' labeling under both U.S. FDA (21 CFR 101.22) and EU Regulation 1334/2008 when the compound is derived from natural sources or is nature-identical. By contrast, 2-methyl-3-furanthiol, while also naturally occurring in coffee and cooked meat, carries a synthetic-only commercial supply chain with limited natural-source certification, which restricts its use in clean-label product development.

natural occurrence clean label flavor labeling

2-Methyltetrahydrofuran-3-thiol (57124-87-5): Highest-Value Application Scenarios Based on Quantitative Differentiation Evidence


Shelf-Stable Savory Process Flavorings (Soups, Gravies, Bouillons)

The saturated tetrahydrofuran ring of 2-methyltetrahydrofuran-3-thiol confers a class-level oxidative stability advantage over the unsaturated 2-methyl-3-furanthiol analog, which degrades by 59% in 24 h under accelerated aqueous storage at 50°C [1]. For retort-processed soups, dry soup mixes, and canned gravies requiring 12–24-month ambient shelf life, substituting the tetrahydrofuran thiol reduces the risk of meaty character loss and sulfury off-odor development, thereby extending product shelf life without reformulation.

Branded Meat and Poultry Seasonings Requiring Batch-to-Batch Sensory Consistency

The JECFA-mandated trans:cis isomer ratio of 71:26 [2] provides a measurable quality gate that ensures consistent roasted meat character. The trans isomer delivers the desired roast beef and chicken notes, while excessive cis isomer introduces weaker, musty, sulfury off-notes [3]. Specifying the JECFA isomer ratio in procurement contracts enables branded food manufacturers to maintain sensory fidelity across production batches, avoiding consumer complaints and brand erosion.

Multi-Market Clean-Label Meat Flavor Systems (EU + China + North America)

2-Methyltetrahydrofuran-3-thiol holds concurrent regulatory clearance under FEMA GRAS 25, JECFA 1090, EU Regulation 1334/2008, and China GB 2760 [4] , and its documented natural occurrence in beef supports 'natural flavor' labeling claims across jurisdictions. This multi-market acceptance reduces the regulatory complexity and time-to-market for global food brands launching unified savory product lines, compared to analogs that may require separate filings or face territorial restrictions.

High-Precision Flavor Formulation Where Ultra-Potent Thiols Create Dosing Risk

With a taste threshold of 0.1–0.5 ppm and recommended use levels of 0.1–2.0 ppm , 2-methyltetrahydrofuran-3-thiol offers a ~100–1000× wider working concentration window than 2-methyl-3-furanthiol (odor threshold 0.4–1.0 ng/L) [5]. This broader range dramatically simplifies industrial metering and reduces over-dosing incidents that can lead to batch rejection. For contract manufacturers and flavor houses producing multi-ton savory flavor blends, the reduced dosing sensitivity translates directly to lower production risk and cost.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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